molecular formula C21H19ClN2O5 B448168 2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID

2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID

Cat. No.: B448168
M. Wt: 414.8g/mol
InChI Key: UPNJPBHJTKBING-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic molecule featuring a pyrazole ring, a chlorophenyl group, and an ethoxyphenoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Attachment of the ethoxyphenoxy acetic acid moiety: This final step can be accomplished through an esterification reaction, where the ethoxyphenoxy acetic acid is reacted with the pyrazole derivative in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrazole ring.

Scientific Research Applications

2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)acetic acid: Shares the chlorophenyl group but lacks the pyrazole and ethoxyphenoxy acetic acid moieties.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Phenoxyacetic acid derivatives: Compounds with the phenoxyacetic acid moiety but different substituents on the aromatic ring.

Uniqueness

2-(4-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8g/mol

IUPAC Name

2-[4-[(E)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C21H19ClN2O5/c1-3-28-19-11-14(4-9-18(19)29-12-20(25)26)10-17-13(2)23-24(21(17)27)16-7-5-15(22)6-8-16/h4-11H,3,12H2,1-2H3,(H,25,26)/b17-10+

InChI Key

UPNJPBHJTKBING-LICLKQGHSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)OCC(=O)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)OCC(=O)O

Origin of Product

United States

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